
2-Amino-5-hydroxybenzoic acid
Overview
Description
2-Amino-5-hydroxybenzoic acid, also known as 5-hydroxyanthranilic acid, is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, featuring both an amino group and a hydroxyl group attached to the benzene ring. This compound is known for its role as an intermediate in the synthesis of various dyes and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Kolbe-Schmitt Reaction: This method involves the carboxylation of p-aminophenol under high temperature and pressure in the presence of carbon dioxide.
Aniline Synthesis Method: Starting from aniline, the compound is synthesized through diazotization followed by coupling and reduction.
Nitrosalicylic Acid Reduction Method: This method starts with the nitration of salicylic acid to form nitrosalicylic acid, which is then reduced to this compound using iron powder under acidic conditions.
Industrial Production Methods: The Kolbe-Schmitt reaction is favored for industrial production due to its higher yield and simpler process. The use of catalytic carriers enhances heat transfer and reduces energy consumption, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and acidic conditions are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Production:
2-Amino-5-hydroxybenzoic acid serves as a precursor in the biosynthesis of various antibiotics, particularly ansamycins. Research indicates that it plays a crucial role in the aminoshikimate pathway, which is integral to the production of these antibiotics. For instance, its incorporation into the biosynthetic pathways of rifamycin has been demonstrated through genetic studies involving Amycolatopsis mediterranei .
Enhancement of Antibiotic Yield:
In fermentation processes, the addition of this compound has been shown to enhance the yield of antibiotics significantly. For example, when supplemented in culture media, it can increase the production of mitomycin and other antibiotics by 2 to 4 times . This quality makes it an essential additive in industrial microbiology.
Biochemical Research
Role in Metabolism:
This compound is involved in various metabolic pathways, including its conversion to other biologically active compounds. It acts as an intermediate in the synthesis of kynurenic acid, which has neuroprotective properties and is being studied for its potential therapeutic effects on neurological disorders .
Analytical Chemistry:
Due to its distinctive chemical properties, this compound is utilized in analytical chemistry for the quantification of amino acids and phenolic compounds. It can be employed as a derivatizing agent in chromatographic techniques to enhance detection sensitivity .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It acts as a scavenger for these species, thereby exhibiting antioxidant properties. Additionally, it can chelate metal ions, further contributing to its antioxidant activity .
Comparison with Similar Compounds
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-hydroxybenzoic acid
- 5-Amino-2-hydroxybenzoic acid
Comparison: 2-Amino-5-hydroxybenzoic acid is unique due to the specific positioning of its amino and hydroxyl groups, which influence its reactivity and applications. For instance, its antioxidant properties are more pronounced compared to its isomers due to the synergistic effects of the amino and hydroxyl groups .
Biological Activity
2-Amino-5-hydroxybenzoic acid (CAS No. 394-31-0), also known as 5-Aminosalicylic acid (5-ASA), is a compound that exhibits a variety of biological activities, particularly in the context of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Pharmacological Significance
This compound is primarily recognized for its application in treating inflammatory bowel diseases, such as ulcerative colitis. It acts as an anti-inflammatory agent by inhibiting the production of inflammatory mediators and has been shown to promote mucosal healing.
The compound's anti-inflammatory effects are attributed to its ability to:
- Inhibit leukotriene synthesis.
- Scavenge free radicals.
- Modulate the immune response by affecting cytokine production .
Anti-inflammatory Effects
Research has demonstrated that this compound reduces inflammation in various models:
- In vitro studies : Showed decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-1beta) in cultured intestinal epithelial cells treated with the compound.
- Animal studies : Indicated significant reductions in colonic inflammation and damage in models of colitis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays demonstrated that it exhibits antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus.
- Case Study : A study involving patients with ulcerative colitis showed that treatment with 5-ASA led to a reduction in intestinal bacterial load, supporting its role as an antimicrobial agent .
Data Table: Summary of Biological Activities
Case Studies
- Ulcerative Colitis Treatment : A clinical trial involving patients with active ulcerative colitis showed that administration of this compound resulted in significant clinical remission rates compared to placebo groups. Patients reported improved symptoms and endoscopic findings after 8 weeks of treatment .
- Chronic Inflammatory Conditions : In a cohort study, patients with chronic inflammatory conditions treated with the compound exhibited reduced markers of inflammation (CRP levels) and improved quality of life scores .
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of 2-amino-5-hydroxybenzoic acid?
- Methodological Approach :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to assess purity (>98% area% as per commercial standards) .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via and NMR, focusing on characteristic peaks for the amino (-NH), hydroxyl (-OH), and carboxylic acid (-COOH) groups .
- Melting Point Analysis : Compare observed melting points (e.g., 247°C with decomposition vs. 233–234°C ) to literature values, noting discrepancies that may indicate impurities or polymorphic forms.
Q. What are the key considerations for safe handling and storage of this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection due to skin/eye irritation risks (H315, H319) .
- Storage : Store in airtight containers under inert gas (e.g., argon) at <15°C to prevent oxidation or hygroscopic degradation .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal to mitigate aquatic toxicity (WGK 3 classification) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (233–234°C vs. 247°C) for this compound?
- Experimental Design :
- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to identify decomposition behavior and distinguish between melting and decomposition events .
- Recrystallization : Recrystallize from methanol or DMSO to isolate pure polymorphs and re-measure melting points .
- Purity Analysis : Cross-validate using HPLC and elemental analysis to rule out impurities affecting thermal properties .
Q. What synthetic routes enable the incorporation of this compound into heterocyclic compounds (e.g., quinazolinones or imidazobenzodiazepines)?
- Methodology :
- Condensation Reactions : React with aldehydes or ketones under acidic conditions to form Schiff bases, followed by cyclization using microwave-assisted synthesis for efficiency .
- Catalytic Hydrogenation : Use Pd/C or Raney nickel to reduce nitro intermediates in multi-step syntheses, as demonstrated in analogous brominated derivatives .
- Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm products using LC-MS or NMR .
Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?
- Strategies :
- pH Adjustment : Prepare sodium salts by dissolving in 0.1M NaOH (pH >8) to enhance water solubility, followed by neutralization for precipitation .
- Co-Solvents : Use DMSO or methanol (heated to 50°C) for initial dissolution, then dilute with buffer to maintain solubility .
- Liposomal Encapsulation : Formulate with phosphatidylcholine liposomes to improve bioavailability for in vitro studies .
Q. What crystallographic techniques are suitable for analyzing hydrogen-bonding networks in this compound?
- Approach :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol/water mixtures. Use SHELXL for refinement, focusing on O–H···O and N–H···O interactions .
- Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify polymorphic variations .
Q. What degradation products form when this compound is exposed to elevated temperatures?
- Analytical Workflow :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 247°C to identify decomposition onset .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO, NH) using headspace sampling .
- High-Resolution Mass Spectrometry (HRMS) : Characterize non-volatile residues for hydroxylated byproducts or dimerization .
Q. Data Contradiction Analysis
- Melting Point Variability : Discrepancies between 233–234°C and 247°C may arise from differing purity grades (98% vs. 99% HPLC) or decomposition kinetics. Researchers should report both onset and decomposition temperatures in publications.
- Solubility Conflicts : While cites slight solubility in DMSO/methanol, categorizes the compound as "insoluble in water." This highlights the need for solvent-specific solubility studies under controlled conditions.
Properties
IUPAC Name |
2-amino-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNQTSZBTIOFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192587 | |
Record name | Diabeton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-31-0 | |
Record name | 5-Hydroxyanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diabeton | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diabeton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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